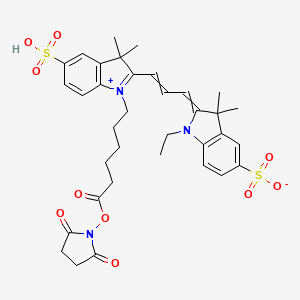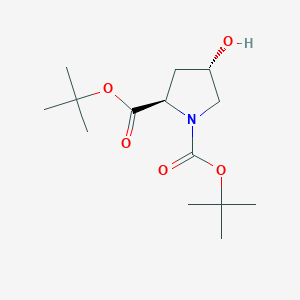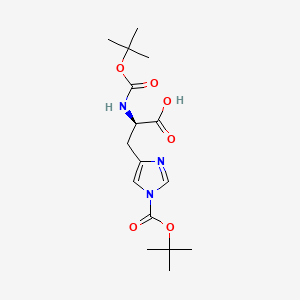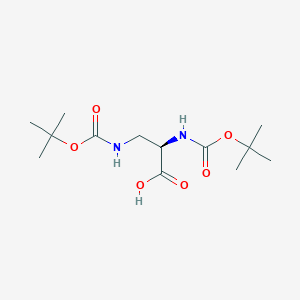
Cyanine 3, SE
Übersicht
Beschreibung
Cyanine 3, SE (Cy3-SE) is a fluorescent dye used in a variety of laboratory experiments, including cell imaging and flow cytometry. It is a member of the cyanine dye family, which is known for its excellent photostability, high fluorescence quantum yield, and low toxicity. Cy3-SE is a popular choice for a wide range of applications due to its high spectral sensitivity and low background fluorescence.
Wissenschaftliche Forschungsanwendungen
Fluorescence Microscopy
Cyanine 3, SE is popular in fluorescence microscopy due to its high photostability, strong quantum yield, and the availability of water-soluble variants . It has an absorption/emission wavelength around 550/570 nm , making it suitable for visualizing biological structures and processes.
Flow Cytometry
Flow cytometry, a technique used to measure physical and chemical characteristics of cells or particles, also utilizes Cyanine 3, SE . Its fluorescent properties allow for the identification and sorting of individual cells within a mixed cell population.
Photocatalysis
Cyanine dyes, including Cyanine 3, SE, have been used in near-infrared photocatalysis . This field of research has been launched on the basis of near-infrared light photocatalysis, which is compatible with biological tissues and guarantees the safety of the operator due to the longer wavelengths involved .
Phototherapy and Photovoltaics
Cyanine 3, SE is often selected for applications like phototherapy and photovoltaics . Its excited states, fluorescence, redox activity, and energy transfer are interesting properties that have been utilized by chemists .
Biolabeling
Cyanine 3, SE promotes the widespread application of bioprobes in the fields of medicine, genetics, and environment, owing to its good photophysical properties, excellent biocompatibility, and low toxicity to biological systems . It is mainly used in life sciences such as fluorescent labeling of biological macromolecules .
Disease Diagnosis
Cyanine 3, SE is used in disease diagnosis . Its fluorescent properties make it a valuable tool in medical imaging, helping to visualize and diagnose various diseases.
Immunoassay and DNA Detection
Cyanine 3, SE is used in immunoassays and DNA detection . Its ability to bind to specific biological molecules allows for the detection and quantification of a wide variety of substances, including antibodies, hormones, and genetic material .
Organic Synthesis
Recent examples of cyanine-based NIR-photocatalysis are discussed including photopolymerization and organic synthesis . This opens up new possibilities for the use of Cyanine 3, SE in the field of organic chemistry .
Wirkmechanismus
Target of Action
Cyanine 3, SE (Cy3) is a synthetic dye that primarily targets amines . It is used for the fluorescent labeling of biological macromolecules . The dye is reactive and water-soluble, with an absorbance maximum of 550 nm and an emission maximum of 570 nm .
Mode of Action
Cy3 interacts with its targets (amines) through a process known as fluorescent labeling . This interaction results in the emission of fluorescence, which can be detected and quantified.
Biochemical Pathways
Cy3 is widely used as a fluorescent probe in biophysics and medical biochemistry due to its unique photophysical and photochemical properties . It plays a particularly important role in real-time PCR applications, being used as the reporter moiety in TaqMan probes . It can also be used to label DNA oligos for use as hybridization probes in other applications, such as Fluorescent In-Situ Hybridization (FISH) .
Pharmacokinetics
The pharmacokinetics of Cy3 are enhanced when the dye is encapsulated with albumin . This strategy improves the dye’s brightness and extends its circulation time, resulting in enhanced bioavailability . The chloride-containing (Cl-containing) cyanine dyes have been found to selectively bind to albumin to achieve site-specific albumin tagging .
Result of Action
The result of Cy3’s action is the emission of fluorescence, which can be detected and quantified. This allows for the visualization and quantification of the labeled amines . The fluorescence properties of Cy3 strongly depend on the environment and the specific position in the system .
Action Environment
The photophysical properties of Cy3, including its fluorescence efficiency, are influenced by environmental factors such as solubility and the cis–trans-isomerization of the cyanine molecule itself . The dye’s fluorescence properties can be adjusted in terms of absorption and emission wavelengths by modifying their chemical structures . The interaction of a monomer dye molecule with a biomolecule usually leads to a fluorescence growth, damping of photoisomerization (if any), and an increase in intersystem crossing to the triplet state .
Eigenschaften
IUPAC Name |
2-[3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H41N3O10S2/c1-6-36-27-16-14-23(49(42,43)44)21-25(27)34(2,3)29(36)11-10-12-30-35(4,5)26-22-24(50(45,46)47)15-17-28(26)37(30)20-9-7-8-13-33(41)48-38-31(39)18-19-32(38)40/h10-12,14-17,21-22H,6-9,13,18-20H2,1-5H3,(H-,42,43,44,45,46,47) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVMUUCAZOFIQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H41N3O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
727.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyanine 3, SE | |
CAS RN |
146368-16-3 | |
| Record name | Cy3 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146368-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















